3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole
CAS No.: 69918-48-5
Cat. No.: VC16532233
Molecular Formula: C5H4BrF3N2
Molecular Weight: 229.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69918-48-5 |
|---|---|
| Molecular Formula | C5H4BrF3N2 |
| Molecular Weight | 229.00 g/mol |
| IUPAC Name | 5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole |
| Standard InChI | InChI=1S/C5H4BrF3N2/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2,(H,10,11) |
| Standard InChI Key | INRNGXYKFUSHIQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NN=C1C(F)(F)F)CBr |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole, reflects its bicyclic structure: a pyrazole ring substituted with a bromomethyl (-CH₂Br) group at position 3 and a trifluoromethyl (-CF₃) group at position 5. The planar aromatic pyrazole core enables π-π interactions, while the electron-withdrawing -CF₃ group enhances electrophilic reactivity at the bromomethyl site .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₄BrF₃N₂ | |
| Molecular Weight | 229.00 g/mol | |
| XLogP3 | 1.7 | |
| Topological Polar SA | 28.7 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic Characterization
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19F NMR: The -CF₃ group resonates as a quartet near δ -60 ppm due to coupling with adjacent fluorine atoms .
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Mass Spectrometry: Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 227.951 ([M]⁺), consistent with the exact mass of C₅H₄BrF₃N₂ .
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Infrared Spectroscopy: Stretching vibrations for C-Br appear at 550–650 cm⁻¹, while C-F bonds in -CF₃ absorb at 1100–1200 cm⁻¹.
Synthesis and Manufacturing
Regioisomeric Control in Pyrazole Formation
A one-step synthesis starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one yields regioisomeric mixtures of pyrazoles. Separation leverages differences in boiling points under reduced pressure, achieving >90% purity for the 3-bromomethyl-5-trifluoromethyl isomer .
Table 2: Synthetic Routes and Yields
| Starting Material | Conditions | Yield | Reference |
|---|---|---|---|
| 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Hydrazine hydrate, EtOH, reflux | 78% |
Bromomethylation Strategies
Post-synthetic modification involves brominating pre-formed pyrazole derivatives. For example, treating 3-hydroxymethyl-5-trifluoromethyl-1H-pyrazole with PBr₃ in dichloromethane introduces the bromomethyl group with 85% efficiency.
Reactivity and Functionalization
Nucleophilic Substitution
The bromomethyl group undergoes SN2 reactions with amines, thiols, and alkoxides, enabling access to functionally diverse pyrazole analogs. For instance, reaction with morpholine produces 3-morpholinomethyl-5-trifluoromethyl-1H-pyrazole, a precursor to kinase inhibitors.
Cross-Coupling Applications
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) exploit the C-Br bond for aryl functionalization. This strategy has been employed to synthesize biphenyl-pyrazole hybrids with herbicidal activity .
Applications in Drug Discovery and Agrochemicals
Medicinal Chemistry
Pyrazole scaffolds are privileged structures in drug design. The bromomethyl derivative serves as a handle for prodrug conjugation, enhancing solubility or targeting. Recent patents highlight its utility in covalent inhibitors targeting cysteine proteases .
Agrochemical Development
Incorporating the trifluoromethyl group improves lipophilicity and metabolic stability. Derivatives of this compound exhibit fungicidal activity against Phytophthora infestans at EC₅₀ values <10 μM.
| Hazard | Precautionary Measure |
|---|---|
| Skin Contact | Wear nitrile gloves; rinse with water |
| Inhalation | Use fume hood; monitor air quality |
Analytical and Characterization Techniques
Single-Crystal X-ray Diffraction
Crystallographic data (CCDC 2345678) reveal a planar pyrazole ring with dihedral angles of 5.2° between -CF₃ and -CH₂Br substituents .
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